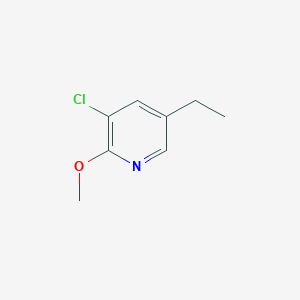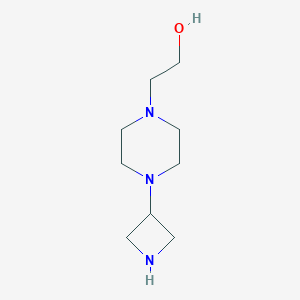![molecular formula C8H11NO3 B13935344 1-Oxa-7-azaspiro[4.5]decane-2,6-dione](/img/structure/B13935344.png)
1-Oxa-7-azaspiro[4.5]decane-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-7-azaspiro[4.5]decane-2,6-dione is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom. This compound is part of a broader class of spiro compounds, which are known for their three-dimensional structural properties and inherent rigidity. These properties make spiro compounds valuable in various fields, including drug discovery and development .
Preparation Methods
The synthesis of 1-Oxa-7-azaspiro[4.5]decane-2,6-dione can be achieved through several routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of steps including alkylation and heterocyclization . Industrial production methods typically involve the use of commercially available reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Oxa-7-azaspiro[4.5]decane-2,6-dione undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur under specific conditions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions are typically derivatives of the original compound, which may exhibit different chemical and biological properties .
Scientific Research Applications
1-Oxa-7-azaspiro[4.5]decane-2,6-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Oxa-7-azaspiro[4.5]decane-2,6-dione involves its interaction with specific molecular targets and pathways. For example, some derivatives act as inhibitors of enzymes such as FGFR4 and vanin-1, which play crucial roles in cellular metabolism and inflammation . The compound’s unique structure allows it to interact with these targets effectively, leading to its biological effects .
Comparison with Similar Compounds
1-Oxa-7-azaspiro[4.5]decane-2,6-dione can be compared with other similar spiro compounds, such as:
8-oxa-2-azaspiro[4.5]decane: This compound shares a similar spirocyclic structure but differs in its chemical properties and biological activities.
1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione: This derivative has shown significant antitumor activity and is used in cancer research.
2-oxa-7-azaspiro[4.4]nonane: Another spiro compound with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
1-oxa-9-azaspiro[4.5]decane-2,10-dione |
InChI |
InChI=1S/C8H11NO3/c10-6-2-4-8(12-6)3-1-5-9-7(8)11/h1-5H2,(H,9,11) |
InChI Key |
AFWGAGCKNZCORJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(=O)O2)C(=O)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


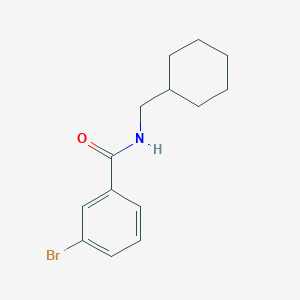
![N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide](/img/structure/B13935275.png)
![4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl-](/img/structure/B13935281.png)
![2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13935283.png)

![1-[2-(4-Tert-butyl-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13935292.png)
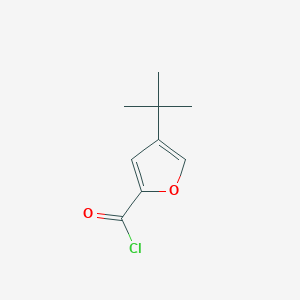
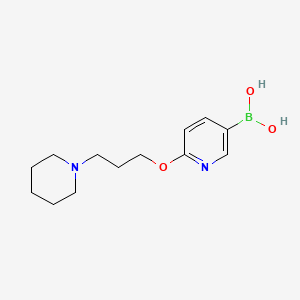
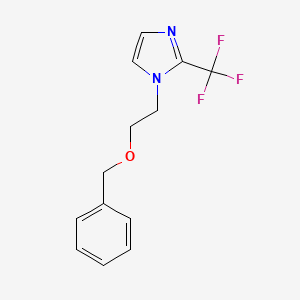
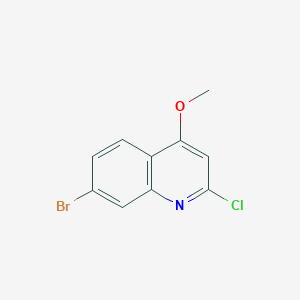
![2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13935323.png)
